molecular formula C10H17N3O B14864586 4-(3-(methylamino)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

4-(3-(methylamino)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B14864586
M. Wt: 195.26 g/mol
InChI Key: YGZTZRDFUPBRGU-UHFFFAOYSA-N
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Description

4-(3-(methylamino)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a synthetic organic compound with a complex structure that includes a tetrahydropyran ring, an azetidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(methylamino)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tetrahydropyran derivatives with azetidine intermediates under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(methylamino)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-(methylamino)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(methylamino)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanotetrahydropyran: Shares the tetrahydropyran ring and nitrile group but lacks the azetidine ring.

    Tetrahydropyran-4-carbonitrile: Similar structure but without the methylamino group.

Uniqueness

4-(3-(methylamino)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the azetidine ring and the nitrile group, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-[3-(methylamino)azetidin-1-yl]oxane-4-carbonitrile

InChI

InChI=1S/C10H17N3O/c1-12-9-6-13(7-9)10(8-11)2-4-14-5-3-10/h9,12H,2-7H2,1H3

InChI Key

YGZTZRDFUPBRGU-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C2(CCOCC2)C#N

Origin of Product

United States

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